molecular formula C5H3Br2NO B189622 2,6-Dibromopyridine 1-oxide CAS No. 25373-69-7

2,6-Dibromopyridine 1-oxide

Cat. No. B189622
CAS RN: 25373-69-7
M. Wt: 252.89 g/mol
InChI Key: YOJAFCXACCYASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromopyridine 1-oxide is a chemical compound with the molecular formula C5H3Br2NO . It is used in various scientific and industrial research applications .


Synthesis Analysis

The synthesis of 2,6-Dibromopyridine 1-oxide involves treating 2,6-Dibromopyridine N-oxide and 4-nitro-2,6-dibromopyridine N-oxide with tributyl (pyridin-2-yl)stannane under the conditions of the Stille coupling reaction . This process results in the formation of derivatives of 2,2’-bipyridine 1-oxides as well as 2,2’:6’,2’‘-terpyridine 1’-oxides .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromopyridine 1-oxide contains a total of 12 bonds, including 9 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .


Chemical Reactions Analysis

2,6-Dibromopyridine 1-oxide participates in various chemical reactions. For instance, it can undergo Stille coupling reactions . It also reacts with organomagnesiums and organolithiums .


Physical And Chemical Properties Analysis

2,6-Dibromopyridine 1-oxide has a molecular weight of 252.89 g/mol . It has a topological polar surface area of 25.5 Ų and contains 9 heavy atoms .

Scientific Research Applications

  • Synthesis of Terpyridine Derivatives : 2,6-Dibromopyridine N-oxide is used in the synthesis of derivatives of 2,2′-bipyridine 1-oxides and 2,2′:6′,2′′-terpyridine 1′-oxides, which have applications in coordination chemistry and material science (Fallahpour & Neuburger, 2001).

  • Development of Novel Synthesis Routes : Research has been conducted to develop novel and efficient synthetic routes to derivatives such as 2,6-diamino-4-bromopyridine using 2,6-Dibromopyridine 1-oxide as a starting material (Nettekoven & Jenny, 2003).

  • Coordination Chemistry : 2,6-Dibromopyridine 1-oxide derivatives are used as ligands in coordination chemistry, with applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

  • Chemical Reactivity Studies : Studies have examined the reactivity of derivatives like 3,5-dibromopyridine-N-oxide, providing insights into the chemical behavior of such compounds under different conditions (Hertog & Hoogzand, 2010).

  • Halogenation Processes : Research on the chlorination and bromination of pyridine 1-oxides, including 2,6-Dibromopyridine 1-oxide, contributes to our understanding of halogenation processes in organic chemistry (Abramovitch et al., 1972).

  • Photolysis Studies : Investigations into the photolysis of 2,6-dicyanopyridine 1-oxides shed light on the photochemical reactions and mechanisms involved (Ishikawa et al., 1969).

  • Biological and Chemical Significance : 2-Aminopyridines, synthesized using 2,6-Dibromopyridine, are key structural cores of bioactive natural products and medicinally important compounds, underscoring their biological and chemical significance (Bolliger et al., 2011).

  • Catalysis Research : Studies on selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands highlight the importance of this compound in catalysis research, particularly for organic and medicinal chemists (Prajapati et al., 2015).

  • Antitumor Activity : 2,6-Dimethoxylpyridinyl phosphine oxides, synthesized from 2,6-dibromopyridine, have been studied for their antitumor activity, indicating potential applications in cancer research (Lam et al., 2009).

  • Lithiation Studies : The study of the lithiation of 2,6-dibromopyridine with butyllithium has applications in synthetic chemistry, especially for the synthesis of complex organic compounds (Cai et al., 1996).

Safety And Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While the future directions for the use of 2,6-Dibromopyridine 1-oxide are not explicitly mentioned in the available resources, its diverse functional groups make it an important structural motif in numerous bioactive molecules . Therefore, it is likely to continue playing a significant role in the development of new compounds in medicinal chemistry and other fields.

properties

IUPAC Name

2,6-dibromo-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJAFCXACCYASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1)Br)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340460
Record name 2,6-Dibromopyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromopyridine 1-oxide

CAS RN

25373-69-7
Record name 2,6-Dibromopyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dibromopyridine N-Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,6-dibromo pyridine (79 g, 334 mmol) was dissolved in 800 ml of dry dichloromethane and cooled under nitrogen to 5° C. then urea hydrogen peroxide (104 g, 1.1 mol) was added in one portion. When the mixture had cooled again to 3° C., a solution of trifluoro acetic acid anhydride (140 mL, 1 mol) in 100 ml DCM was added via dropping funnel over 45 min, whilst keeping the temperature between 5-7° C. The mixture was allowed to warm to room temperature and stirred for 20 hours. The mixture was cooled in an ice bath to 10° C. and 10% aq. Na2SO3 (˜50 g/500 ml) was added dropwise over 60 minutes until test with starch iodide paper was negative. The resulting mixture was filtered to remove a quantity of fluffy solid and the layers were separated. The aqueous layer was extracted with dichloromethane (2×200 ml) and the combined extracts were dried over MgSO4 and concentrated under reduced pressure to give a light brown solid. Recrystallisation of crude product using 600ml of boiling acetone gave 48.47 g of the title compound.
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To an ice-cold solution of 2,6-dibromopyridine (50 g, 0.21 mol) in trifluoroacetic acid (250 mL) was added 30% H2O2 solution (70 mL) drop wise over 1 h. The reaction mixture was washed, heated to 100° C. for 16 h then cooled to rt, poured into 1.50 L of water and the precipitate filtered. The solid thus obtained (10 g) was the starting material (2,6-dibromopyridine). The filtrate was extracted with dichloromethane (3×1 L) and the combined organic layer was washed with 0.50 M K2CO3 solution (3×500 mL). The organic layer was then dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was treated with hexane then filtered to obtain the desired product as an off white solid (38.50 g, 72% and 90% yield based on the recovery of the starting material).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromopyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
2,6-Dibromopyridine 1-oxide
Reactant of Route 3
Reactant of Route 3
2,6-Dibromopyridine 1-oxide
Reactant of Route 4
2,6-Dibromopyridine 1-oxide
Reactant of Route 5
Reactant of Route 5
2,6-Dibromopyridine 1-oxide
Reactant of Route 6
2,6-Dibromopyridine 1-oxide

Citations

For This Compound
7
Citations
M Nettekoven, C Jenny - Organic process research & development, 2003 - ACS Publications
A novel, safer, and efficient synthetic route to 2,6-diamino-4-bromopyridine has been developed. In discovery research a five-step synthesis afforded 2,6-diamino-4-bromopyridine in 56…
Number of citations: 32 pubs.acs.org
RA Abramovitch, J Campbell, EE Knaus… - Journal of …, 1972 - Wiley Online Library
The chlorination and bromination of α‐lithiopyridine 1‐oxides has been studied. Only dihalogenated pyridine 1‐oxides are formed. In the case of bromination dipyridyl derivatives are …
Number of citations: 16 onlinelibrary.wiley.com
LH Klemm, FHW Lee… - Journal of Heterocyclic …, 1979 - Wiley Online Library
Thin layer chromatographic R f data on silica gel are reported for 64 compounds containing either a thiole sulfur atom, one or more azine nitrogen atoms, or both. Thiole adsorbates are …
Number of citations: 11 onlinelibrary.wiley.com
T Li, P Yang - The Journal of Organic Chemistry, 2018 - ACS Publications
A facile gold-catalyzed oxidation of terminal alkynes for the construction of 1H-pyrrolo[1,2-a]indol-2(3-H)-ones is reported. Under relatively simple procedures, various 1H-pyrrolo[1,2-a]…
Number of citations: 12 pubs.acs.org
N Yee - 2017 - search.proquest.com
Complementary hydrogen bonding is a powerful tool to control the solid-state packing of organic semiconductors. The supramolecular structure of organic semiconductors is a key …
Number of citations: 4 search.proquest.com
AD Abhayawardhana - 2010 - collectionscanada.gc.ca
Electron transfer reactions of anthraquinone at a modified electrode interface and the role hydrogen bonds play in the electron transfer reaction were investigated. Two classes of redox …
Number of citations: 3 www.collectionscanada.gc.ca
川上日向子, カワカミヒナコ - uec.repo.nii.ac.jp
ラジカルは SOMO 軌道の不対電子が持つスピンによって磁性を持ち, 金属へ配位することが知られている. 中心金属に磁性原子を用いた場合の金属− ラジカル間の磁気的な相互作用の研究は分子…
Number of citations: 2 uec.repo.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.